N-cycloheptyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-cycloheptyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.18008961 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
A study focused on the synthesis and evaluation of derivatives, including 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide, demonstrated neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. This indicates potential applications in neurodegenerative diseases and mood disorders (Mitkov et al., 2022).
Antagonist Radioligand for A2B Adenosine Receptors
The compound MRE 2029-F20, structurally related to the specified chemical, was found to be a selective antagonist ligand for A2B adenosine receptors. This suggests its utility in studying adenosine receptor functions and potential therapeutic applications in conditions modulated by these receptors (Baraldi et al., 2004).
Antitumor Activity
Research involving a compound structurally similar to the specified chemical revealed significant in vitro antitumor activity against HepG2 cell lines. This highlights the potential of these compounds in the development of new anticancer therapies (Fahim et al., 2019).
Synthesis of Novel Ring Systems
A study on the synthesis of new thiadiazepino-purine ring systems, including compounds related to the specified chemical, contributes to the advancement of synthetic chemistry and the exploration of novel therapeutic agents (Hesek & Rybár, 1994).
Serotonin and Dopamine Receptor Affinity
A series of N-(arylpiperazinyl)acetamide derivatives of dimethyl-purine diones, related to the specified compound, showed affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, indicating potential applications in psychiatric and neurological disorders (Żmudzki et al., 2015).
Bronchodilating Activity
Research on xanthineacetic acid derivatives related to the specified compound demonstrated a strong bronchodilating effect, suggesting potential use in respiratory conditions such as asthma (Peikov et al., 1995).
Inhibitory Effects on Cancer Cell Lines
A study synthesized new mercapto xanthine derivatives and evaluated their antitumor activity on breast and leukemic cancer cell lines. This research contributes to understanding the therapeutic potential of purine-based compounds in cancer treatment (Sultani et al., 2017).
Properties
IUPAC Name |
N-cycloheptyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-19-14-13(15(23)20(2)16(19)24)21(10-17-14)9-12(22)18-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRZROYYWRASF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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